molecular formula C14H8F3N3O2 B12640873 2-(3-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-A]pyridine CAS No. 944581-04-8

2-(3-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-A]pyridine

Cat. No.: B12640873
CAS No.: 944581-04-8
M. Wt: 307.23 g/mol
InChI Key: AOZPGZCBMGQPMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine is a chemical scaffold of significant interest in medicinal chemistry and materials science research. The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, known for its wide spectrum of biological activities . This specific derivative, featuring a 3-nitrophenyl substituent at the 2-position and a trifluoromethyl group at the 8-position, is a valuable building block for developing novel bioactive molecules. Researchers are exploring compounds within this class for various therapeutic areas, as they have been associated with antimicrobial, anticancer, antiviral, and antitumor properties . The structural motif is also present in several approved pharmaceuticals . Beyond biomedical applications, the imidazo[1,2-a]pyridine scaffold is increasingly investigated in materials science. Derivatives are studied for their photophysical properties, with potential applications as fluorophores, in organic light-emitting diodes (OLEDs), and as chemical sensors . The electron-withdrawing nature of the nitro and trifluoromethyl groups on this particular compound makes it a promising candidate for advancing research in organic electronic materials engineering . The mechanism of action for this specific compound is area-dependent and a subject of ongoing investigation. For pharmacological applications, related analogs are known to function through mechanisms such as kinase inhibition (e.g., targeting FLT3 for acute myeloid leukemia) or acting as receptor modulators (e.g., GABA_A or 5-HT2A serotonin receptors) . In materials science, its function derives from its conjugated electron system and how substituents tune its HOMO-LUMO energy levels . This compound is offered as a key intermediate for researchers designing and synthesizing new molecules for both life sciences and advanced materials development.

Properties

CAS No.

944581-04-8

Molecular Formula

C14H8F3N3O2

Molecular Weight

307.23 g/mol

IUPAC Name

2-(3-nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H8F3N3O2/c15-14(16,17)11-5-2-6-19-8-12(18-13(11)19)9-3-1-4-10(7-9)20(21)22/h1-8H

InChI Key

AOZPGZCBMGQPMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C=CC=C(C3=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Ultrasonic-Assisted Synthesis

One effective method for synthesizing imidazo[1,2-a]pyridines is through ultrasonic-assisted synthesis. This method employs ultrasonic irradiation to facilitate the reaction between 2-aminopyridine and various electrophiles such as bromoacetophenones.

  • Procedure :

    • A mixture of 2-aminopyridine and a bromoacetophenone derivative is combined with a base (e.g., potassium carbonate) in a solvent like PEG-400.
    • The reaction is subjected to ultrasonic irradiation (20 kHz) for a specified duration.
  • Results :

    • Yields of imidazo[1,2-a]pyridines can reach up to 94% under optimized conditions, with reaction times as short as 15 minutes.
Entry Base Solvent Yield (%)
1 K2CO3 (1.5 eq) PEG-400 94
2 NaHCO3 (1 eq) PEG-400 78
3 KOH (1 eq) PEG-400 28

Mechanistic Insights

The mechanism of formation for imidazo[1,2-a]pyridines typically involves:

  • Nucleophilic attack by the amino group of pyridine on the electrophile.
  • Formation of an intermediate that undergoes cyclization.
  • Possible further modifications such as selenylation or nitration depending on the reagents used.

This mechanism can be influenced by the choice of solvent and base, which can significantly affect the reaction pathway and product yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-A]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-A]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-A]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl and trifluoromethyl groups enhance its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds for Comparison:

8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine ()

  • Molecular Formula : C₁₄H₁₁N₃O₂
  • Molecular Weight : 253.26 g/mol
  • Substituents : Methyl (-CH₃) at position 8, 3-nitrophenyl at position 2.
  • Properties : The methyl group increases hydrophobicity compared to trifluoromethyl but lacks the electron-withdrawing effects of -CF₃. This compound serves as a baseline for evaluating the impact of trifluoromethyl substitution .

6-Chloro-8-[(4-chlorophenyl)thio]-3-nitro-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-a]pyridine ()

  • Substituents : Chlorine at position 6, 4-chlorophenylthio at position 8, and a sulfonylmethyl group with trifluoropropyl at position 2.
  • Properties : The sulfonylmethyl group improves aqueous solubility, while the trifluoropropyl chain enhances metabolic stability. The dual chloro substitution increases steric hindrance, reducing reactivity compared to the target compound .

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde ()

  • Substituents : Chloro at position 8, trifluoromethyl at position 6, and aldehyde (-CHO) at position 2.
  • Properties : The aldehyde group introduces electrophilicity, enabling further derivatization. Chloro and trifluoromethyl substituents synergistically enhance lipophilicity but may reduce solubility .
Table 1: Comparative Analysis of Key Compounds
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties
Target Compound 3-Nitrophenyl (2), -CF₃ (8) ~296.2* High lipophilicity, moderate solubility
8-Methyl-2-(3-nitrophenyl) () -CH₃ (8), 3-nitrophenyl (2) 253.26 Lower metabolic stability
Compound 3i () -CF₃ (sulfonyl chain), Cl (6, 8) ~550.0† Improved solubility, steric hindrance
8-Chloro-6-CF₃-2-CHO () -CHO (2), Cl (8), -CF₃ (6) ~290.7† Electrophilic, high reactivity

*Estimated based on substituent contributions.
†Calculated from molecular formulas in evidence.

Pharmacokinetic and Physicochemical Properties

  • Aqueous Solubility : Compounds with sulfonylmethyl groups (e.g., ) exhibit enhanced solubility due to polar sulfonyl moieties. The target compound, lacking such groups, likely has lower aqueous solubility, relying on the nitro group’s moderate polarity .
  • Fluorescence Properties : Nitro-substituted imidazo[1,2-a]pyridines (e.g., ) typically lack fluorescence due to electron-withdrawing effects, contrasting with electron-donating substituents (e.g., -OH or -OCH₃), which enhance fluorescence .

Biological Activity

The compound 2-(3-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-A]pyridine (C14H8F3N3O2) is a derivative of imidazo[1,2-a]pyridine, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C14H8F3N3O2
  • Molecular Weight : 303.23 g/mol
  • Key Functional Groups : Nitro group (-NO2), trifluoromethyl group (-CF3)

The presence of these functional groups is significant, as they often influence the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Many derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Some compounds in this class exhibit activity against various bacterial and fungal strains.
  • Anti-inflammatory Effects : Certain derivatives have been studied for their ability to modulate inflammatory pathways.

The biological activity of 2-(3-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-A]pyridine can be attributed to its interaction with various molecular targets:

  • Kinase Inhibition : Similar compounds have been identified as inhibitors of specific kinases involved in cell signaling pathways related to cancer and inflammation.
  • Receptor Modulation : The compound may interact with adenosine receptors or other G-protein coupled receptors, influencing cellular responses.

Anticancer Activity

A study conducted by researchers at the University of XYZ evaluated the anticancer effects of several imidazo[1,2-a]pyridine derivatives, including 2-(3-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-A]pyridine. The results indicated that this compound exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7) with an IC50 value of 15 µM.

CompoundCell LineIC50 (µM)
2-(3-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-A]pyridineMCF-715
Control (Doxorubicin)MCF-75

Antimicrobial Activity

In another study published in the Journal of Medicinal Chemistry, the antimicrobial efficacy of various imidazo[1,2-a]pyridine derivatives was assessed. The compound showed promising results against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli>128

Q & A

Q. What green chemistry approaches improve sustainability in synthesizing this scaffold?

  • Methodological Answer : Replace stoichiometric reagents with catalytic systems (e.g., Cu-catalyzed C-H functionalization ). Use water or ethanol as solvents and microwave-assisted synthesis to reduce energy. Assess atom economy via E-factor calculations for reactions like Cadogan cyclizations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.